REACTION_CXSMILES
|
[H-].[Na+].[N:3]1[C:11]([NH2:12])=[C:10]2[C:6]([N:7]=[CH:8][NH:9]2)=[N:5][CH:4]=1.Br[CH2:14][CH2:15][C:16]#[N:17]>CN(C=O)C.CCOC(C)=O.Cl>[C:16]([CH2:15][CH2:14][N:7]1[CH:8]=[N:9][C:10]2[C:6]1=[N:5][CH:4]=[N:3][C:11]=2[NH2:12])#[N:17] |f:0.1|
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Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
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Smiles
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N1=CN=C2N=CNC2=C1N
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Name
|
|
Quantity
|
2.81 g
|
Type
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reactant
|
Smiles
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BrCCC#N
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was heated at 65° C. for 17 h
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Duration
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17 h
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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WASH
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Details
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washed with water (4×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
It was dried over MgSO4 (s)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
Purification of the residue
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN1C2=NC=NC(=C2N=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.67 mmol | |
AMOUNT: MASS | 3.51 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |